molecular formula C11H16N4O3 B11081790 N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

Cat. No.: B11081790
M. Wt: 252.27 g/mol
InChI Key: TWHFIQZDJROTNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a compound with the molecular formula C11H16N4O3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of cyclopentylamine with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the nitro-substituted imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

N-cyclopentyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C11H16N4O3/c1-8-12-6-11(15(17)18)14(8)7-10(16)13-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,13,16)

InChI Key

TWHFIQZDJROTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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